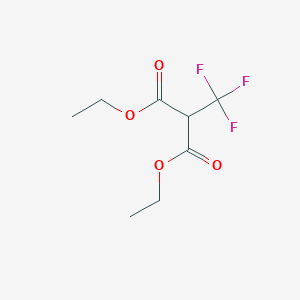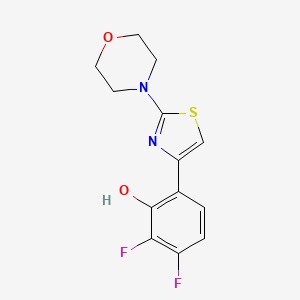
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a chemical compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety
Preparation Methods
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its role in developing new therapeutic agents.
Materials Science: It is used in the development of new materials, including fluorescent dyes and sensors.
Biological Research: The compound’s biological activity is explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industrial Applications: It is utilized in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its mechanism of action .
Comparison with Similar Compounds
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can be compared with other similar compounds, such as:
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also feature the 1,2,4-oxadiazole ring but differ in the substitution pattern on the aniline moiety.
3-cyclopropyl-1,2,4-oxadiazol-5-amine: This compound has a similar structure but lacks the aniline group, which affects its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopropyl and aniline groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2639431-63-1 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




